molecular formula C8H7F2N3O B8614103 2-Azido-1-(3,4-difluorophenyl)ethanol

2-Azido-1-(3,4-difluorophenyl)ethanol

Cat. No. B8614103
M. Wt: 199.16 g/mol
InChI Key: VSAFVJJIUOHBAN-UHFFFAOYSA-N
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Patent
US08183275B2

Procedure details

A suspension of Pd (10 wt % on carbon; 232 mg, 0.22 mmol) in a solution of afforded 2-azido-1-(3,4-difluorophenyl)ethanol (435 mg, 2.2 mmol) in ethanol (20 mL) was stirred under an atmosphere of hydrogen overnight. The reaction mixture was filtered through Celite, acidified with hydrogen chloride (1 M in diethyl ether) and concentrated in vacuo to afford 2-amino-1-(3,4-difluorophenyl)ethanol, which was used without further purification.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
232 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]([CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[OH:6])=[N+]=[N-]>C(O)C.[Pd]>[NH2:1][CH2:4][CH:5]([C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([F:14])[CH:8]=1)[OH:6]

Inputs

Step One
Name
Quantity
435 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC(O)C1=CC(=C(C=C1)F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
232 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NCC(O)C1=CC(=C(C=C1)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.